molecular formula C15H21N3O3 B2454740 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide CAS No. 1428351-81-8

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide

Cat. No.: B2454740
CAS No.: 1428351-81-8
M. Wt: 291.351
InChI Key: UDHFWGPUCALJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide typically involves the following steps:

    Formation of the 2,3-dihydrobenzofuran-5-yl intermediate: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate with a dimethylaminoethyl halide under basic conditions.

    Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent amination to form the desired oxalamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-ethyloxalamide: Similar structure with an ethyl group instead of a methyl group.

    N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-propyloxalamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of an oxalamide functional group, a dimethylamino group, and a benzofuran moiety. The molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of 373.5 g/mol. Its structural representation highlights potential sites for interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight373.5 g/mol
Functional GroupsOxalamide, Benzofuran
CAS Number1428367-21-8

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structural motifs have been shown to interact with various biological receptors and enzymes. Notably, benzofuran derivatives are known to exhibit activity against cancer cells and modulate inflammatory pathways.

Hypothesized Mechanisms:

  • Receptor Interaction : Potential agonist or antagonist activity at serotonin receptors.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
  • Neuroprotective Properties : Potential effects on neurodegenerative processes have been suggested, warranting further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting a promising avenue for anticancer drug development.

Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports demonstrated that benzofuran-based compounds exhibited anti-inflammatory properties by inhibiting NF-kB signaling pathways in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 3: Neuroprotection

In a study focused on neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from oxidative stress-induced apoptosis.

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-14(19)15(20)17-9-12(18(2)3)10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFWGPUCALJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.